5-Fluoro-3-(1-methyl-4-piperidinyl)indole
Overview
Description
5-Fluoro-3-(1-methyl-4-piperidinyl)indole: is a synthetic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are prevalent in many natural products and pharmaceuticals. The addition of a fluorine atom and a piperidinyl group to the indole structure enhances its biological activity and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-3-(1-methyl-4-piperidinyl)indole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoroindole and 1-methyl-4-piperidine.
Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable solvent like dichloromethane or tetrahydrofuran. A base such as potassium carbonate is often used to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve:
Large-Scale Reactors: The reactions are scaled up using large reactors with precise temperature and pressure control.
Continuous Flow Chemistry: Continuous flow reactors may be employed to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Fluoro-3-(1-methyl-4-piperidinyl)indole can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the indole ring.
Substitution: The compound can undergo substitution reactions, particularly at the fluorine or piperidinyl positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution can introduce various functional groups onto the indole ring .
Scientific Research Applications
Chemistry: 5-Fluoro-3-(1-methyl-4-piperidinyl)indole is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology: In biological research, this compound is studied for its potential interactions with various biological targets, including enzymes and receptors. It serves as a model compound to understand the behavior of fluorinated indoles in biological systems .
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders and cancer. Its ability to interact with specific molecular targets makes it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of 5-Fluoro-3-(1-methyl-4-piperidinyl)indole involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorine atom enhances the compound’s binding affinity and selectivity for these targets. The piperidinyl group contributes to the compound’s overall stability and bioavailability .
Molecular Targets and Pathways:
Receptors: The compound may bind to neurotransmitter receptors, modulating their activity and influencing neurological processes.
Enzymes: It can inhibit or activate specific enzymes, affecting metabolic pathways and cellular functions.
Comparison with Similar Compounds
5-Fluoroindole: Lacks the piperidinyl group but shares the fluorine-substituted indole structure.
3-(1-Methyl-4-piperidinyl)indole: Lacks the fluorine atom but contains the piperidinyl group.
5-Chloro-3-(1-methyl-4-piperidinyl)indole: Similar structure with a chlorine atom instead of fluorine.
Uniqueness: 5-Fluoro-3-(1-methyl-4-piperidinyl)indole is unique due to the combined presence of the fluorine atom and the piperidinyl group. This combination enhances its biological activity and potential therapeutic applications compared to similar compounds .
Properties
IUPAC Name |
5-fluoro-3-(1-methylpiperidin-4-yl)-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2/c1-17-6-4-10(5-7-17)13-9-16-14-3-2-11(15)8-12(13)14/h2-3,8-10,16H,4-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBQNOLXBAYSVNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C2=CNC3=C2C=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40463039 | |
Record name | 5-Fluoro-3-(1-methyl-4-piperidinyl)indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40463039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
301856-29-1 | |
Record name | 5-Fluoro-3-(1-methyl-4-piperidinyl)indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40463039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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